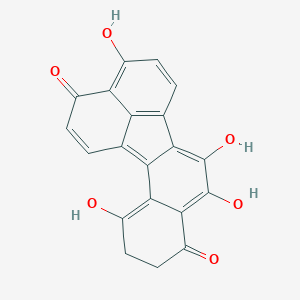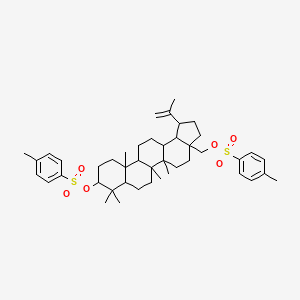
Hortein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-613419 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is primarily known for its role in biological studies, particularly in the context of DNA repair and genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-613419 involves multiple steps, typically starting with the preparation of a modified peptide. The reaction conditions often include the use of phosphate-buffered solutions at a pH of 7.2, containing 0.09% sodium azide and bovine serum albumin. The antibody is purified by affinity chromatography and conjugated under optimal conditions .
Industrial Production Methods: Industrial production of WAY-613419 is not extensively documented, but it generally follows the principles of large-scale peptide synthesis, including the use of automated synthesizers and purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: WAY-613419 primarily undergoes phosphorylation reactions. It becomes phosphorylated on serine 139 after double-stranded DNA breaks .
Common Reagents and Conditions: The phosphorylation of WAY-613419 typically requires the presence of kinases and ATP. The reaction conditions often involve maintaining the compound in a buffered solution at physiological pH.
Major Products Formed: The major product formed from the phosphorylation of WAY-613419 is the phosphorylated form of the compound, which plays a crucial role in promoting DNA repair and maintaining genomic stability .
Scientific Research Applications
WAY-613419 has several scientific research applications, particularly in the fields of biology and medicine. It is used extensively in studies related to DNA repair mechanisms and genomic stability. The compound is also employed in immunofluorescence and flow cytometry to study the phosphorylation status of histone proteins .
Mechanism of Action
WAY-613419 exerts its effects by becoming phosphorylated on serine 139 after double-stranded DNA breaks. This phosphorylation event promotes DNA repair and maintains genomic stability. The molecular targets of WAY-613419 include histone proteins, particularly those involved in the DNA damage response .
Comparison with Similar Compounds
Similar Compounds:
- Histone 2A
- Histone 2A.X
- Gamma-H2AX
Uniqueness: WAY-613419 is unique in its specific phosphorylation on serine 139, which is critical for its role in DNA repair and genomic stability. This specific modification distinguishes it from other histone proteins and makes it a valuable tool in studying DNA damage responses .
Properties
Molecular Formula |
C20H12O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4,9,10,15-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3,8,10,12(20),13,15,18-octaene-7,17-dione |
InChI |
InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2 |
InChI Key |
JSMHZYZZJSGQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)




![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)



